3-Chloro-6-(methylthio)pyridazine

Catalog No.
S1927812
CAS No.
7145-61-1
M.F
C5H5ClN2S
M. Wt
160.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-(methylthio)pyridazine

CAS Number

7145-61-1

Product Name

3-Chloro-6-(methylthio)pyridazine

IUPAC Name

3-chloro-6-methylsulfanylpyridazine

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

InChI

InChI=1S/C5H5ClN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3

InChI Key

CAZDNMWZZXLBSI-UHFFFAOYSA-N

SMILES

CSC1=NN=C(C=C1)Cl

Canonical SMILES

CSC1=NN=C(C=C1)Cl

3-Chloro-6-(methylthio)pyridazine is a heterocyclic compound with the molecular formula C₅H₅ClN₂S. It features a six-membered ring containing two nitrogen atoms at positions 1 and 3, making it part of the pyridazine family. The compound has a molecular weight of 160.626 g/mol. Its structure includes a chlorine atom and a methylthio group, contributing to its unique chemical properties and reactivity .

, particularly:

  • Nickel-Catalyzed Cross-Coupling Reactions: 3-Chloro-6-(methylthio)pyridazine can react with aromatic and heteroaromatic halides to form substituted aryl- and heteroaryl pyridazines. This reaction is significant in synthetic organic chemistry for producing complex molecules.
  • Aza-Diels-Alder Reactions: This method can also be employed for synthesizing pyridazines, showcasing the versatility of the compound in organic synthesis.

Research indicates that derivatives of 3-Chloro-6-(methylthio)pyridazine exhibit various biological activities:

  • Antioxidant Activity: Compounds containing the pyridazine nucleus have been studied for their potential antioxidant properties, which may help in combating oxidative stress-related disorders.
  • Agricultural

Several methods exist for synthesizing 3-Chloro-6-(methylthio)pyridazine:

  • Nickel-Catalyzed Cross-Coupling: This method involves coupling with aromatic or heteroaromatic halides under nickel catalysis.
  • Aza-Diels-Alder Reactions: This approach allows for the formation of pyridazine derivatives through cycloaddition reactions involving dienes and dienophiles.

3-Chloro-6-(methylthio)pyridazine finds applications in various fields:

  • Synthetic Chemistry: It serves as a building block for more complex organic compounds.
  • Agriculture: As noted earlier, it is used in developing pesticides and herbicides due to its biological activity.
  • Pharmaceuticals: Its derivatives are being explored for potential pharmacological effects, particularly in drug development.

The interactions of 3-Chloro-6-(methylthio)pyridazine with other compounds are crucial for understanding its biochemical pathways:

  • Metalation Reactions: It can undergo selective metalations that influence various biochemical pathways depending on the final synthesized compound.
  • Cross-Coupling Reactions: These reactions allow for the modification of its structure, potentially enhancing its biological activity or utility in synthesis.

3-Chloro-6-(methylthio)pyridazine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
3-Chloro-6-(chloromethyl)pyridazine0.86Contains chloromethyl instead of methylthio
6-Chloropyridazine-3-carbonitrile0.73Contains a carbonitrile group
6-Chloropyridazine-3-carboxamide0.65Contains a carboxamide functional group
6-Chloropyridazine-3-carboxylic acid0.64Carboxylic acid group present
Methyl 6-chloropyridazine-3-carboxylate0.63Methyl ester functional group

The presence of the methylthio group in 3-Chloro-6-(methylthio)pyridazine distinguishes it from these similar compounds, potentially affecting its reactivity and biological properties .

XLogP3

2

Other CAS

7145-61-1

Wikipedia

3-Chloro-6-(methylthio)pyridazine

Dates

Modify: 2023-08-16

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